molecular formula C22H17F3N2O2 B14942440 2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide

2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide

Cat. No.: B14942440
M. Wt: 398.4 g/mol
InChI Key: CDRUQALMTJEBQG-AATRIKPKSA-N
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Description

2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide is a complex organic compound that features a combination of methoxy, pyridinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17F3N2O2

Molecular Weight

398.4 g/mol

IUPAC Name

2-methoxy-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H17F3N2O2/c1-29-20-14-17(22(23,24)25)7-8-19(20)21(28)27-18-4-2-3-16(13-18)6-5-15-9-11-26-12-10-15/h2-14H,1H3,(H,27,28)/b6-5+

InChI Key

CDRUQALMTJEBQG-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)/C=C/C3=CC=NC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C=CC3=CC=NC=C3

Origin of Product

United States

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